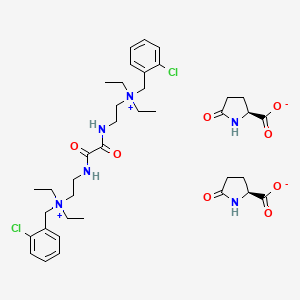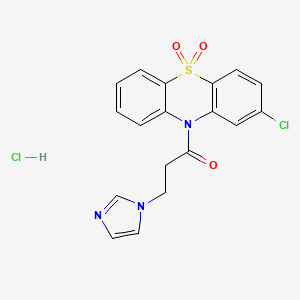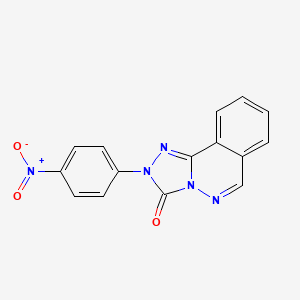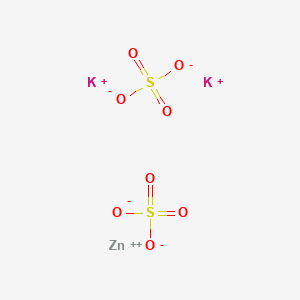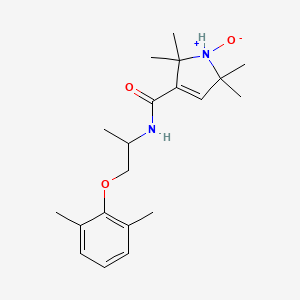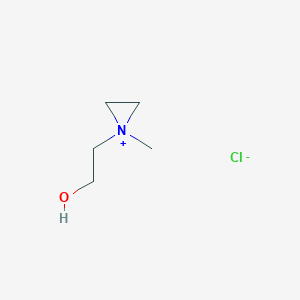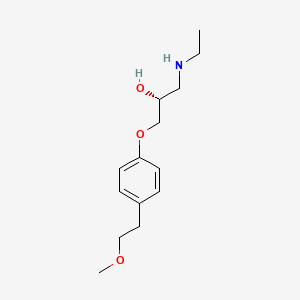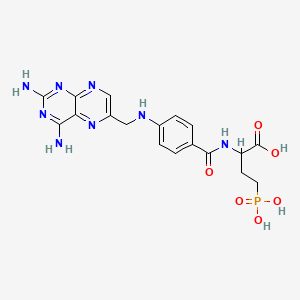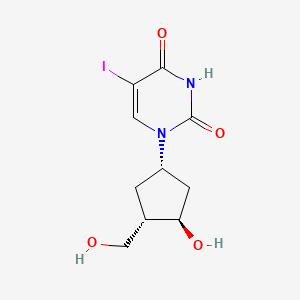
(-)-1-((1S,3R,4S)-3-Hydroxy-4-(hydroxymethyl)cyclopentyl)-5-iodo-1H,3H-pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-C-IDU, also known as (-)-2’-Deoxy-2’-fluoro-5-iodo-1-β-D-arabinofuranosyluracil, is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides and has been studied for its potential antiviral and anticancer properties. The compound is characterized by the presence of a fluorine atom at the 2’ position and an iodine atom at the 5 position of the uracil ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-C-IDU typically involves the following steps:
Glycosylation: The initial step involves the glycosylation of a protected uracil derivative with a suitable sugar donor, such as 2-deoxy-2-fluoro-α-D-arabinofuranosyl chloride.
Deprotection: The glycosylated product is then subjected to deprotection reactions to remove any protecting groups, yielding the desired nucleoside analog.
Iodination: The final step involves the iodination of the uracil ring at the 5 position using reagents like iodine or N-iodosuccinimide (NIS) under mild conditions.
Industrial Production Methods
Industrial production of (-)-C-IDU follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for glycosylation and iodination steps, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反应分析
Types of Reactions
(-)-C-IDU undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the reduction of the iodine atom to a less reactive form.
Substitution: The fluorine and iodine atoms in (-)-C-IDU can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles like thiols, amines, or alkoxides; reactions are conducted under basic conditions using solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with modified uracil rings.
Reduction: Reduced forms with deiodinated uracil rings.
Substitution: Substituted nucleosides with various functional groups replacing the fluorine or iodine atoms.
科学研究应用
Chemistry
In chemistry, (-)-C-IDU is used as a building block for the synthesis of more complex nucleoside analogs. It serves as a precursor for the development of novel antiviral and anticancer agents.
Biology
In biological research, (-)-C-IDU is utilized to study the mechanisms of nucleoside transport and metabolism. It is also used as a probe to investigate the interactions between nucleosides and enzymes involved in DNA replication and repair.
Medicine
(-)-C-IDU has shown potential as an antiviral agent, particularly against herpes simplex virus (HSV) and cytomegalovirus (CMV). Its anticancer properties are being explored in preclinical studies, where it has demonstrated the ability to inhibit the proliferation of certain cancer cell lines.
Industry
In the pharmaceutical industry, (-)-C-IDU is used in the development of antiviral and anticancer drugs. Its unique structure allows for the design of prodrugs with improved pharmacokinetic properties.
作用机制
(-)-C-IDU exerts its effects by incorporating into the DNA of replicating cells, leading to chain termination and inhibition of DNA synthesis. The compound targets viral DNA polymerases and cellular enzymes involved in DNA replication. This results in the inhibition of viral replication and the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
2’-Deoxy-2’-fluoro-5-iodo-1-β-D-arabinofuranosylcytosine (FIAC): Similar structure but with a cytosine base instead of uracil.
2’-Deoxy-2’-fluoro-5-iodo-1-β-D-arabinofuranosylthymine (FIAU): Similar structure but with a thymine base instead of uracil.
2’-Deoxy-2’-fluoro-5-iodo-1-β-D-arabinofuranosyladenine (FIAA): Similar structure but with an adenine base instead of uracil.
Uniqueness
(-)-C-IDU is unique due to its specific combination of fluorine and iodine substitutions on the uracil ring. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and enhanced stability, making it a valuable compound for antiviral and anticancer research.
属性
CAS 编号 |
120963-45-3 |
|---|---|
分子式 |
C10H13IN2O4 |
分子量 |
352.13 g/mol |
IUPAC 名称 |
1-[(1S,3R,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13IN2O4/c11-7-3-13(10(17)12-9(7)16)6-1-5(4-14)8(15)2-6/h3,5-6,8,14-15H,1-2,4H2,(H,12,16,17)/t5-,6-,8+/m0/s1 |
InChI 键 |
NEWOWXPKUVLDTM-VMHSAVOQSA-N |
手性 SMILES |
C1[C@@H](C[C@H]([C@@H]1CO)O)N2C=C(C(=O)NC2=O)I |
规范 SMILES |
C1C(CC(C1CO)O)N2C=C(C(=O)NC2=O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


